molecular formula C12H18O5 B1599122 3,4,5-Trimethoxybenzaldehyde dimethyl acetal CAS No. 59276-37-8

3,4,5-Trimethoxybenzaldehyde dimethyl acetal

Cat. No. B1599122
Key on ui cas rn: 59276-37-8
M. Wt: 242.27 g/mol
InChI Key: PEZMUQHWXSFOIK-UHFFFAOYSA-N
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Patent
US05066825

Procedure details

A mixture of 196.2 g of 3,4,5-trimethoxybenzaldehyde, 127.3 g of trimethoxymethane, 200 ml of methanol and 0.1 g of hydrochloric acid is refluxed for 3 hours. After cooling the reaction mixture, 0.2 g of a 24% sodium methoxide solution in methanol is added thereto and the mixture is evaporated under reduced pressure to remove solvent. 150 ml of tetrahydrofuran are added to the residue, and the mixture is evaporated under reduced pressure to remove solvent. 243 g of 3,4,5-trimethoxybenzaldehyde dimethyl acetal are thereby obtained as a pale yellow oil.
Quantity
196.2 g
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])C=O.CO[CH:17]([O:20][CH3:21])[O:18][CH3:19].C[O-].[Na+]>CO.Cl>[CH3:21][O:20][CH:17]([O:18][CH3:19])[C:5]1[CH:8]=[C:9]([O:13][CH3:14])[C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
196.2 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
127.3 g
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
0.1 g
Type
catalyst
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
150 ml of tetrahydrofuran are added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 243 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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